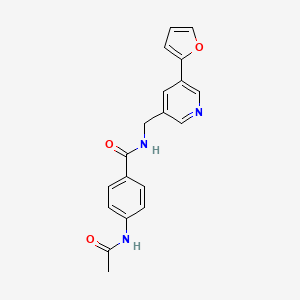

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGJMHYCUSLIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan-Pyridine Moiety: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.

Benzamide Formation: The final step involves the formation of the benzamide core, which can be synthesized through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation Products: Furanones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial and anticancer properties. Research indicates that it interacts with biological targets, making it a candidate for drug development.

-

Antimicrobial Activity

- Studies have shown that derivatives of benzamide compounds exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structure of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide may enhance its efficacy against resistant bacterial strains due to its ability to penetrate bacterial membranes effectively .

- Anticancer Potential

Biological Studies

This compound is utilized in biological studies focusing on:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic strategies against diseases such as cancer and diabetes.

- Receptor Binding Studies: The compound's structural similarity to biologically active molecules allows it to be used in receptor binding assays, aiding in the understanding of drug-receptor interactions.

Case Studies

- Antimicrobial Screening:

- Cancer Therapeutics:

Mechanism of Action

The mechanism of action of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide with structurally or functionally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity :

- Heterocyclic Cores : The target compound’s pyridine-furan system contrasts with LMM11’s 1,3,4-oxadiazole core and Compound 4d’s thiazole ring . Heterocycles influence solubility, metabolic stability, and target affinity.

- Functional Groups : The acetamido group in the target compound differs from LMM11’s sulfamoyl group (polarity) and N-phenyl-2-furohydroxamic acid’s hydroxamic acid moiety (metal chelation capacity) .

Bioactivity Insights: Antifungal Potential: LMM11, with a furan-oxadiazole scaffold, inhibits C. albicans via thioredoxin reductase inhibition . The target compound’s furan-pyridine system may share similar targeting but lacks sulfamoyl groups critical for LMM11’s efficacy. Antioxidant Activity: N-Phenyl-2-furohydroxamic acid’s hydroxamic acid group enables radical scavenging in DPPH assays . The target compound’s acetamido group lacks this chelation capability, suggesting divergent applications.

Synthetic Pathways :

- Thiazole derivatives (e.g., Compound 4a) are synthesized via Mannich-type reactions with paraformaldehyde and amines , while hydroxamic acids require hydroxylamine intermediates . The target compound’s synthesis likely involves amide coupling between 4-acetamidobenzoic acid and (5-(furan-2-yl)pyridin-3-yl)methanamine.

Physical Properties :

- Melting points and solubility data are unavailable for the target compound. However, analogs like LMM11 (solubilized in DMSO/PF-127) and thiazole derivatives (purified via flash chromatography) suggest moderate polarity and organic solvent compatibility.

Research Implications

- Pharmacological Optimization : Introducing sulfamoyl or hydroxamic acid groups (as in LMM11 or Compound 11) could enhance the target compound’s bioactivity.

- Structure-Activity Relationship (SAR): The pyridine-furan system’s rigidity may improve target selectivity compared to flexible morpholinomethyl-thiazole derivatives .

Limitations : Direct comparative data (e.g., IC50 values, pharmacokinetics) are absent in the evidence, necessitating further experimental validation.

Biological Activity

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzamide core with an acetamido group and a furan-pyridine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H19N3O3

- CAS Number : 2034466-19-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that the compound may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The furan and pyridine rings enhance its ability to bind to biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have indicated that the compound may possess significant antimicrobial properties. For instance, research has demonstrated that derivatives of benzamides often show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan-pyridine moiety may enhance this activity, similar to other heterocyclic compounds known for their antimicrobial effects .

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. For example, compounds with similar structures have been reported to inhibit RET kinase activity, which is crucial for cancer cell proliferation .

Case Studies

- Inhibition of RET Kinase : A study evaluated various benzamide derivatives, including those similar to this compound, revealing moderate to high potency against RET kinase. The findings suggest that modifications in the structure can lead to enhanced inhibitory effects on cancer cell proliferation driven by RET mutations .

- Antimicrobial Evaluation : In another study, benzamide derivatives were tested against bacterial strains, showing varying degrees of activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL. These results highlight the potential of similar compounds as effective antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.